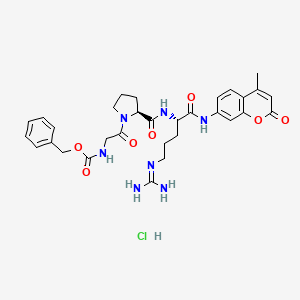

Z-Gly-Pro-Arg-AMC hydrochloride

Descripción

The exact mass of the compound Z-Gly-Pro-Arg-AMC HCl is 655.2521243 g/mol and the complexity rating of the compound is 1150. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

benzyl N-[2-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H37N7O7.ClH/c1-19-15-27(40)45-25-16-21(11-12-22(19)25)36-28(41)23(9-5-13-34-30(32)33)37-29(42)24-10-6-14-38(24)26(39)17-35-31(43)44-18-20-7-3-2-4-8-20;/h2-4,7-8,11-12,15-16,23-24H,5-6,9-10,13-14,17-18H2,1H3,(H,35,43)(H,36,41)(H,37,42)(H4,32,33,34);1H/t23-,24-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIIZWHSOXXZHRC-UKOKCHKQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38ClN7O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

656.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Z-Gly-Pro-Arg-AMC Hydrochloride: A Comprehensive Technical Guide for Protease Activity Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-Gly-Pro-Arg-AMC hydrochloride is a highly sensitive and versatile fluorogenic substrate extensively utilized in biochemical and pharmaceutical research to assay the activity of a specific subset of serine and cysteine proteases. This technical guide provides an in-depth overview of its core applications, detailed experimental protocols for key target enzymes, and a summary of their relevant signaling pathways. The cleavage of the substrate by target proteases liberates the fluorescent molecule 7-amino-4-methylcoumarin (AMC), enabling real-time kinetic analysis of enzyme activity. This document serves as a comprehensive resource for researchers employing this compound in their experimental workflows.

Introduction

This compound is a synthetic tripeptide, Z-Gly-Pro-Arg, covalently linked to a fluorescent leaving group, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is minimally fluorescent. However, upon proteolytic cleavage of the amide bond between arginine and AMC by specific proteases, the highly fluorescent AMC molecule is released. The resulting increase in fluorescence intensity, typically measured at an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm, is directly proportional to the enzymatic activity.

This substrate is primarily recognized and cleaved by a group of trypsin-like serine proteases and certain cathepsins. The key enzymes that are routinely assayed using this compound include:

-

Thrombin: A critical serine protease in the coagulation cascade.

-

Trypsin: A digestive serine protease and a key player in various physiological and pathological processes.

-

Cathepsin K: A lysosomal cysteine protease predominantly involved in bone resorption.

-

Granzyme A: A serine protease found in the granules of cytotoxic T lymphocytes and natural killer cells, inducing caspase-independent cell death.

The high sensitivity and specificity of this substrate make it an invaluable tool for enzyme kinetics studies, inhibitor screening, and diagnostic applications.

Quantitative Data

The efficiency of an enzyme's cleavage of a substrate is characterized by its kinetic parameters, the Michaelis constant (Km) and the catalytic rate constant (kcat). While these values are ideally determined empirically for each specific assay condition, published data for thrombin provides a useful reference point.

| Enzyme | Source | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Thrombin | Not Specified | 21.7[1][2] | 18.6[1][2] | 8.57 x 10⁵ |

| Trypsin | Not Specified | Not Reported | Not Reported | Not Reported |

| Cathepsin K | Not Specified | Not Reported | Not Reported | Not Reported |

| Granzyme A | Not Specified | Not Reported | Not Reported | Not Reported |

Note: The kinetic parameters for trypsin, cathepsin K, and granzyme A with this compound are not consistently reported in publicly available literature and should be determined experimentally for precise characterization.

Signaling Pathways and Experimental Workflows

The target enzymes of this compound are integral components of various critical biological pathways. Understanding these pathways provides a cellular and physiological context for the enzymatic activity being measured.

Thrombin and the Coagulation Cascade

Thrombin is a central effector of the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, leading to blood clot formation. It also plays a significant role in cellular signaling through Protease-Activated Receptors (PARs).

Cathepsin K in Bone Resorption

Cathepsin K is the primary cysteine protease responsible for the degradation of bone matrix proteins, particularly type I collagen, during osteoclast-mediated bone resorption. Its activity is tightly regulated by the RANKL/RANK signaling pathway.

Granzyme A-Mediated Cell Death

Granzyme A, delivered into target cells by cytotoxic T lymphocytes and NK cells, initiates a caspase-independent pathway of programmed cell death. This involves mitochondrial damage and single-stranded DNA nicking.

Trypsin in Digestion and Inflammation

Trypsin is a key digestive enzyme that breaks down proteins in the small intestine. It also functions as a signaling molecule in inflammatory processes, primarily through the activation of PAR2.

Experimental Protocols

The following protocols provide a general framework for conducting kinetic assays with this compound. It is crucial to optimize these conditions for your specific experimental setup.

General Fluorometric Enzyme Assay Protocol

This protocol can be adapted for all target enzymes.

Materials:

-

This compound (stock solution in DMSO, e.g., 10 mM)

-

Purified enzyme or biological sample containing the enzyme of interest

-

Assay buffer (specific to the enzyme)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare AMC Standard Curve:

-

Prepare a series of dilutions of free AMC in the assay buffer (e.g., 0-50 µM).

-

Add 50 µL of each AMC standard to triplicate wells of the microplate.

-

Add 50 µL of assay buffer to each well.

-

Measure fluorescence at Ex/Em = 360-380/440-460 nm.

-

Plot fluorescence intensity versus AMC concentration to generate a standard curve.

-

-

Enzyme Assay:

-

Add 50 µL of appropriately diluted enzyme to the wells.

-

Include a "no enzyme" control with 50 µL of assay buffer.

-

Prepare a 2X working solution of Z-Gly-Pro-Arg-AMC in the assay buffer.

-

Initiate the reaction by adding 50 µL of the 2X substrate solution to each well.

-

Immediately place the plate in the fluorometer, pre-warmed to the optimal temperature for the enzyme (typically 37°C).

-

Measure the fluorescence intensity kinetically (e.g., every 1-2 minutes for 30-60 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

Convert the rate of fluorescence increase (RFU/min) to the rate of product formation (µmol/min) using the AMC standard curve.

-

For kinetic parameter determination, repeat the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation.

-

Specific Assay Conditions

Thrombin Assay:

-

Assay Buffer: Tris-buffered saline (TBS), pH 7.4, containing CaCl₂ and BSA.

-

Typical Substrate Concentration: 10-100 µM.

-

Notes: Thrombin activity is calcium-dependent.

Trypsin Assay:

-

Assay Buffer: 50 mM Tris-HCl, 0.15 M NaCl, 1 mM CaCl₂, pH 8.0.

-

Typical Substrate Concentration: 10-200 µM.

-

Notes: Calcium ions are important for trypsin stability and activity.

Cathepsin K Assay:

-

Assay Buffer: 100 mM sodium acetate, 2 mM EDTA, 5 mM DTT, pH 5.5.

-

Typical Substrate Concentration: 5-50 µM.

-

Notes: Cathepsin K is a cysteine protease and requires a reducing agent (like DTT or L-cysteine) for optimal activity. The acidic pH mimics the lysosomal environment.

Granzyme A Assay:

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.4.

-

Typical Substrate Concentration: 20-200 µM.

-

Notes: Ensure the purity of the granzyme A preparation, as contamination with other proteases can lead to non-specific substrate cleavage.

Conclusion

This compound is a robust and sensitive tool for the kinetic analysis of several key proteases involved in diverse physiological and pathological processes. Its use in conjunction with a thorough understanding of the underlying biological pathways enables researchers to gain valuable insights into enzyme function and to effectively screen for potential therapeutic inhibitors. The protocols and data presented in this guide provide a solid foundation for the successful implementation of this fluorogenic substrate in a variety of research applications.

References

Z-Gly-Pro-Arg-AMC Hydrochloride: A Comprehensive Technical Guide to its Mechanism of Action and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorogenic substrate Z-Gly-Pro-Arg-AMC hydrochloride, its mechanism of action, and its application in the study of various proteases. This document details the substrate's core principles, quantitative kinetic data, detailed experimental protocols, and the relevant signaling pathways of its target enzymes.

Core Mechanism of Action

This compound is a synthetic peptide substrate consisting of a tripeptide sequence (Glycine-Proline-Arginine) covalently linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). The N-terminus of the peptide is protected by a benzyloxycarbonyl (Z) group.

The fundamental mechanism of action relies on enzymatic cleavage. In its intact form, the substrate is minimally fluorescent. However, upon hydrolysis of the amide bond between the C-terminal arginine residue and the AMC moiety by a specific protease, the highly fluorescent AMC molecule is liberated. The resulting increase in fluorescence intensity, typically measured at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm, is directly proportional to the enzymatic activity. This allows for the sensitive and real-time monitoring of protease activity.

Substrate Specificity and Quantitative Data

This compound is recognized as a substrate by several serine and cysteine proteases. Its primary targets include thrombin, cathepsin K, trypsin, and granzyme A.[1][2][3][4] The P1 arginine residue is a key determinant for recognition by these enzymes.

The following table summarizes the available quantitative kinetic data for the hydrolysis of Z-Gly-Pro-Arg-AMC by its principal target enzymes.

| Enzyme | Enzyme Class | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Thrombin | Serine Protease | 21.7[5] | 18.6[5] | 8.57 x 10⁵ |

| Cathepsin K | Cysteine Protease | Not Reported | Not Reported | Not Reported |

| Trypsin | Serine Protease | Not Reported | Not Reported | Not Reported |

| Granzyme A | Serine Protease | Not Reported | Not Reported | Not Reported |

Experimental Protocols

This section provides detailed methodologies for performing enzyme activity assays using this compound. The protocols are presented in a comparative format to facilitate experimental design.

General Workflow for Enzyme Activity Assay:

Comparative Assay Conditions for Target Proteases:

| Parameter | Thrombin Assay | Cathepsin K Assay | Trypsin Assay | Granzyme A Assay |

| Assay Buffer | Tris-based buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 8.0) | Acetate or MES buffer (pH 5.5-6.0) with DTT or L-cysteine | Tris-HCl buffer (pH 7.5-8.5) with CaCl₂ | Tris or HEPES buffer (pH 7.5-8.5) |

| Enzyme Conc. | 1-10 nM (typical) | 5-20 nM (typical) | 1-10 nM (typical) | 10-50 nM (typical) |

| Substrate Conc. | 10-100 µM (around Km) | 10-100 µM (empirical) | 10-100 µM (empirical) | 20-200 µM (empirical) |

| Temperature | 25-37 °C | 30-37 °C | 25-37 °C | 37 °C |

| Incubation Time | 15-60 minutes | 15-60 minutes | 15-60 minutes | 30-90 minutes |

| Controls | No enzyme, specific inhibitor (e.g., hirudin) | No enzyme, specific inhibitor (e.g., E-64) | No enzyme, specific inhibitor (e.g., aprotinin) | No enzyme, specific inhibitor (e.g., synthetic inhibitors) |

| Standard Curve | Free AMC (0-10 µM) | Free AMC (0-10 µM) | Free AMC (0-10 µM) | Free AMC (0-10 µM) |

Detailed Protocol for a General Fluorometric Enzyme Assay: [4]

-

Reagent Preparation:

-

Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable solvent such as DMSO.

-

Prepare the appropriate assay buffer for the enzyme of interest.

-

Dilute the enzyme to the desired working concentration in the assay buffer immediately before use.

-

Prepare a series of dilutions of free AMC in the assay buffer to generate a standard curve.

-

-

Assay Procedure (96-well plate format):

-

Add 50 µL of the enzyme solution to the wells of a black, clear-bottom 96-well plate.

-

For control wells, add 50 µL of assay buffer (no enzyme) or enzyme pre-incubated with a specific inhibitor.

-

Pre-incubate the plate at the desired temperature for 5-10 minutes.

-

Initiate the reaction by adding 50 µL of a 2x working solution of Z-Gly-Pro-Arg-AMC to each well.

-

Immediately place the plate in a pre-warmed fluorometer.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity kinetically (e.g., every 60 seconds) for 30-60 minutes, using an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

Generate a standard curve by plotting the fluorescence intensity of the AMC standards against their concentration.

-

Convert the V₀ from relative fluorescence units per minute (RFU/min) to moles of substrate cleaved per minute using the slope of the AMC standard curve.

-

Relevant Signaling Pathways

Understanding the signaling pathways in which the target proteases of Z-Gly-Pro-Arg-AMC are involved is crucial for drug development and research.

Thrombin Signaling

Thrombin is a key serine protease in the coagulation cascade. It also plays a significant role in cellular signaling through the activation of Protease-Activated Receptors (PARs).

Cathepsin K Signaling in Osteoclasts

Cathepsin K is a cysteine protease predominantly expressed in osteoclasts and is essential for bone resorption. Its expression is primarily regulated by the RANKL/RANK signaling pathway.

Granzyme A-Mediated Cell Death

Granzyme A is a serine protease found in the granules of cytotoxic T lymphocytes and natural killer (NK) cells. It induces caspase-independent cell death in target cells.

Conclusion

This compound is a versatile and sensitive fluorogenic substrate for the continuous monitoring of several key proteases involved in diverse physiological and pathological processes. Its utility in high-throughput screening for inhibitor discovery and in fundamental research makes it an invaluable tool for scientists and drug development professionals. A thorough understanding of its mechanism of action, kinetic parameters with specific enzymes, and the biological context of these enzymes is paramount for its effective application. Further research to delineate the specific kinetic constants for enzymes like Cathepsin K, Trypsin, and Granzyme A will enhance its utility in comparative studies.

References

Z-Gly-Pro-Arg-AMC: A Comprehensive Technical Guide to Substrate Specificity and Enzymatic Targeting

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the fluorogenic substrate Z-Gly-Pro-Arg-AMC, its substrate specificity, primary enzyme targets, and its application in kinetic assays and high-throughput screening. This document includes structured data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction to Z-Gly-Pro-Arg-AMC

Z-Gly-Pro-Arg-AMC (Nα-Carbobenzoxy-Glycyl-L-Prolyl-L-Arginine-7-amido-4-methylcoumarin) is a synthetic peptide substrate widely used for the sensitive and continuous measurement of protease activity. Its design incorporates a specific tripeptide sequence (Gly-Pro-Arg) that is recognized and cleaved by a distinct set of serine proteases.

The substrate's utility lies in its fluorogenic nature. The 7-amino-4-methylcoumarin (AMC) group is attached to the C-terminal Arginine via an amide bond. In this intact state, the AMC fluorophore is quenched and exhibits minimal fluorescence. Upon enzymatic cleavage of the Arg-AMC bond, the free AMC is liberated, resulting in a significant increase in fluorescence that can be monitored in real-time. The rate of this fluorescence increase is directly proportional to the enzyme's activity.

Key Properties:

-

Molecular Formula: C₃₁H₃₇N₇O₇ (as hydrobromide or hydrochloride salt)

-

Mechanism: Fluorogenic (cleavage releases fluorescent AMC)

-

Excitation Wavelength: ~360-380 nm[1]

-

Emission Wavelength: ~460 nm[1]

Substrate Specificity and Target Enzymes

The specificity of Z-Gly-Pro-Arg-AMC is primarily dictated by the amino acid residues at the P1 and P2 positions (according to the Schechter and Berger nomenclature), which are Arginine and Proline, respectively.

-

P1 Position (Arginine): The Arginine at the P1 position makes the substrate a target for trypsin-like serine proteases , which preferentially cleave peptide bonds C-terminal to basic amino acid residues (Arg or Lys).

-

P2 Position (Proline): The Proline at the P2 position confers a high degree of specificity, particularly for thrombin . Thrombin's substrate binding pocket (S2 subsite) has a strong and strict preference for Proline.[2][3] This interaction significantly enhances the substrate's affinity and cleavage efficiency by thrombin compared to other trypsin-like proteases that may tolerate but do not prefer a P2 Proline.

Based on this specificity profile, the primary and well-established enzyme targets for Z-Gly-Pro-Arg-AMC are:

-

Thrombin (Factor IIa): A key serine protease in the blood coagulation cascade. The Gly-Pro-Arg sequence mimics a recognition site in natural thrombin substrates, making Z-Gly-Pro-Arg-AMC an excellent substrate for this enzyme.[4][5]

-

Trypsin: A digestive serine protease found in the small intestine. It efficiently cleaves after Arginine and is a known target for this substrate.

-

Cathepsin K: A cysteine protease (though often assayed with serine protease substrates) predominantly involved in bone resorption and remodeling.[2][5]

-

Granzyme A: A serine protease found in the granules of cytotoxic T lymphocytes and natural killer (NK) cells, where it plays a role in inducing apoptosis.[5]

Quantitative Data: Kinetic Parameters

The efficiency of substrate hydrolysis by a target enzyme is defined by the kinetic constants Km (Michaelis constant) and kcat (catalytic rate constant). A lower Km indicates higher binding affinity, while a higher kcat indicates a faster turnover rate. The overall catalytic efficiency is represented by the kcat/Km ratio.

The table below summarizes known kinetic parameters for the hydrolysis of Z-Gly-Pro-Arg-AMC by its primary target enzymes.

| Enzyme | Source | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Thrombin | Human | 21.7 | 18.6 | 8.57 x 10⁵ |

| Trypsin | Bovine | Not Reported | Not Reported | Not Reported |

| Cathepsin K | Human | Not Reported | Not Reported | Not Reported |

| Granzyme A | Human | Not Reported | Not Reported | Not Reported |

| Table 1: Kinetic parameters for the hydrolysis of Z-Gly-Pro-Arg-AMC. Data for Thrombin is from Bachem (PubChem CID: 135891782)[4]. Specific kinetic constants for Trypsin, Cathepsin K, and Granzyme A with this exact substrate are not consistently reported in the literature, though the substrate is widely used for activity and inhibition assays for these enzymes. For comparative context, the related substrate Z-Phe-Arg-MCA has a reported Km of 1.7 µM and kcat of 0.1 s⁻¹ with Cathepsin K. |

Experimental Protocols

This section provides a detailed methodology for a standard protease activity assay using Z-Gly-Pro-Arg-AMC in a 96-well microplate format.

Reagent Preparation

-

Assay Buffer: The choice of buffer is enzyme-dependent. A common starting point is a buffer of 50 mM Tris-HCl, 100 mM NaCl, pH 8.0, at 37°C. For cathepsins, an acidic buffer (e.g., 100 mM sodium acetate, pH 5.5) with a reducing agent (e.g., 5 mM DTT) is required.

-

Substrate Stock Solution (10 mM): Dissolve Z-Gly-Pro-Arg-AMC in sterile, anhydrous DMSO. For example, dissolve 6.6 mg of the hydrochloride salt (MW ~656 g/mol ) in 1 mL of DMSO. Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

Enzyme Solution: Prepare fresh dilutions of the purified enzyme or biological sample (e.g., cell lysate) in ice-cold assay buffer immediately before use. The optimal concentration should be determined empirically to ensure a linear reaction rate for the desired assay duration.

-

AMC Standard Stock Solution (1 mM): To quantify enzyme activity, a standard curve of free AMC is required. Dissolve 1.75 mg of 7-amino-4-methylcoumarin (MW ~175.18 g/mol ) in 10 mL of DMSO. Store at -20°C, protected from light.

Assay Procedure

This protocol is for a total reaction volume of 100 µL per well.

-

Prepare AMC Standard Curve:

-

In a black, clear-bottom 96-well plate, perform serial dilutions of the 1 mM AMC Standard Stock Solution in assay buffer to generate a range of concentrations (e.g., 0, 1, 2.5, 5, 10, 15, 20 µM).

-

Add 100 µL of each standard dilution to triplicate wells.

-

-

Prepare Enzyme Reactions:

-

In separate wells of the same plate, add 50 µL of assay buffer.

-

For inhibitor studies, add the inhibitor compound dissolved in assay buffer to these wells. Add a vehicle control (e.g., DMSO in assay buffer) to the "no inhibitor" wells.

-

Add 25 µL of the diluted enzyme solution to each well.

-

Include a "no enzyme" control by adding 25 µL of assay buffer instead of the enzyme solution to determine background fluorescence.

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes. This step is particularly important for inhibitor studies.

-

-

Initiate the Reaction:

-

Prepare a 4X working solution of the Z-Gly-Pro-Arg-AMC substrate in assay buffer. For a final concentration of 20 µM, the 4X solution would be 80 µM.

-

To start the reaction, add 25 µL of the 4X substrate working solution to all wells simultaneously, preferably using a multichannel pipette.

-

-

Fluorometric Measurement:

-

Immediately place the plate in a pre-warmed fluorescence microplate reader.

-

Measure the fluorescence intensity kinetically over time (e.g., every 60 seconds for 30-60 minutes).

-

Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

-

Data Analysis

-

Standard Curve: Plot the fluorescence intensity (in Relative Fluorescence Units, RFU) of the AMC standards against their known concentrations (µM). Perform a linear regression to obtain the slope (RFU/µM). This slope is the conversion factor to translate experimental RFU values into the amount of product formed.

-

Reaction Rate: For each enzyme reaction, subtract the background fluorescence from the "no enzyme" control. Plot the corrected RFU against time (in seconds or minutes). The initial reaction velocity (V₀) is the slope of the linear portion of this curve (RFU/min).

-

Calculate Enzyme Activity: Convert the reaction rate from RFU/min to µmol/min (or another suitable unit) using the slope from the standard curve.

-

Activity (µmol/min/mg) = (V₀ [RFU/min] / Slope [RFU/µmol]) / mg of enzyme in the well

-

Visualizations: Pathways and Workflows

Thrombin Signaling Pathway

Thrombin exerts its cellular effects primarily through the activation of Protease-Activated Receptors (PARs), a family of G-protein coupled receptors. Thrombin cleaves the N-terminus of the receptor, which unmasks a new N-terminus that acts as a tethered ligand, leading to receptor activation and downstream signaling.

References

A Comprehensive Technical Guide to Z-Gly-Pro-Arg-AMC: Properties, Protocols, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Gly-Pro-Arg-AMC (Nα-Carbobenzoxy-glycyl-prolyl-arginine-7-amido-4-methylcoumarin) is a synthetic fluorogenic substrate widely utilized in biochemical and pharmaceutical research for the sensitive and specific detection of various serine proteases. Its utility spans from fundamental enzyme kinetics to high-throughput screening for drug discovery. This technical guide provides an in-depth overview of the chemical and physical properties of Z-Gly-Pro-Arg-AMC, detailed experimental protocols for its use, and a discussion of its relevance in key biological signaling pathways.

Chemical and Physical Properties

Z-Gly-Pro-Arg-AMC is a peptide composed of three amino acids—glycine, proline, and arginine—with a C-terminal 7-amido-4-methylcoumarin (AMC) group and an N-terminal benzyloxycarbonyl (Z) protecting group. The AMC fluorophore is quenched by the amide bond linkage to the peptide. Upon enzymatic cleavage of this bond by a target protease, the free AMC fluoresces, providing a measurable signal that is directly proportional to enzyme activity.

This substrate is commercially available in various salt forms, most commonly as a hydrochloride (HCl) or hydrobromide (HBr) salt, which can affect its molecular weight.

Table 1: Chemical and Physical Properties of Z-Gly-Pro-Arg-AMC

| Property | Value | References |

| Synonyms | Z-GPR-AMC, Cbz-Gly-Pro-Arg-AMC | |

| Molecular Formula | C₃₁H₃₇N₇O₇ (free base) | |

| C₃₁H₃₈ClN₇O₇ (HCl salt) | [1] | |

| C₃₁H₃₈BrN₇O₇ (HBr salt) | ||

| Molecular Weight | 619.67 g/mol (free base) | |

| 656.14 g/mol (HCl salt) | [1] | |

| 700.12 g/mol (HBr salt) | ||

| Appearance | White to off-white powder | |

| Solubility | Soluble in DMSO and DMF | [2] |

| Excitation Wavelength (λex) | ~380 nm | [2] |

| Emission Wavelength (λem) | ~460 nm | [2] |

| Molar Extinction Coefficient (ε) | 17,800 M⁻¹cm⁻¹ (in Ethanol) | |

| Storage Conditions | Store at -20°C, protected from light and moisture. | [1] |

Experimental Protocols

The following is a generalized protocol for a fluorometric enzyme assay using Z-Gly-Pro-Arg-AMC. Specific conditions such as buffer composition, pH, and substrate concentration may need to be optimized for different enzymes.

Materials

-

Z-Gly-Pro-Arg-AMC

-

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for stock solution

-

Purified enzyme or cell lysate

-

Assay buffer (enzyme-specific, see Table 2 for examples)

-

Microplate reader with fluorescence detection capabilities (excitation/emission filters for ~380 nm/460 nm)

-

96-well black microplates

Table 2: Example Assay Buffers for Different Proteases

| Enzyme | Assay Buffer Composition |

| Thrombin | 10 mM Tris-Cl (pH 7.4), 150 mM NaCl, 10 mM MgCl₂, 1 mM CaCl₂, 0.1% w/v BSA, 0.01% v/v Triton-X100 |

| Cathepsin K | 50 mM Sodium Acetate (pH 5.5), 2.5 mM EDTA, 2.5 mM DTT |

| Trypsin | 67 mM Sodium Phosphate (pH 7.6) |

Method

-

Prepare a stock solution of Z-Gly-Pro-Arg-AMC: Dissolve the substrate in DMSO or DMF to a final concentration of 10-20 mM. Store aliquots at -20°C.

-

Prepare working solutions: Dilute the stock solution and the enzyme in the appropriate assay buffer to the desired concentrations. The final substrate concentration typically ranges from 10 to 100 µM.

-

Perform the assay: a. Add the enzyme solution to the wells of a 96-well black microplate. b. To initiate the reaction, add the Z-Gly-Pro-Arg-AMC working solution to each well. c. Immediately place the microplate in a pre-warmed (usually 37°C) microplate reader.

-

Measure fluorescence: Monitor the increase in fluorescence intensity over time (kinetic mode) at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

-

Data analysis: Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. Enzyme activity can be calculated by comparing the V₀ to a standard curve of free AMC.

General workflow for a protease assay using Z-Gly-Pro-Arg-AMC.

Biological Significance and Signaling Pathways

Z-Gly-Pro-Arg-AMC is a valuable tool for studying enzymes involved in critical physiological and pathological processes. Key enzymes that cleave this substrate include thrombin, cathepsin K, and trypsin.

Thrombin and Protease-Activated Receptor (PAR) Signaling

Thrombin is a central enzyme in the coagulation cascade and also plays a crucial role in cellular signaling through the activation of Protease-Activated Receptors (PARs). Thrombin cleaves the N-terminal domain of PARs, unmasking a tethered ligand that activates the receptor, initiating downstream signaling cascades that regulate processes such as platelet aggregation, inflammation, and cell proliferation.[3][4]

Simplified thrombin-mediated PAR1 signaling cascade.

Cathepsin K and RANKL Signaling in Bone Resorption

Cathepsin K is a cysteine protease predominantly expressed in osteoclasts and is a key enzyme in bone resorption.[5] Its expression is regulated by the Receptor Activator of Nuclear Factor κB Ligand (RANKL) signaling pathway.[5] RANKL, produced by osteoblasts, binds to its receptor RANK on osteoclast precursors, initiating a signaling cascade that leads to the differentiation and activation of osteoclasts and the subsequent expression and secretion of cathepsin K for the degradation of bone matrix proteins.[5][6]

RANKL signaling leading to cathepsin K expression.

Trypsin and PAR2 Signaling

Trypsin, a well-known digestive enzyme, also functions as a signaling molecule by activating PAR2.[7] Similar to thrombin's action on PAR1, trypsin cleaves PAR2 to reveal a tethered ligand that activates the receptor. This initiates various downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways, which are involved in inflammation, pain, and tissue repair.[3][8]

Overview of trypsin-activated PAR2 signaling.

Conclusion

Z-Gly-Pro-Arg-AMC is a versatile and indispensable tool for researchers in both academic and industrial settings. Its well-defined chemical and physical properties, coupled with its utility in straightforward and sensitive enzymatic assays, make it ideal for studying the activity of key proteases. The involvement of these enzymes in critical signaling pathways underscores the importance of Z-Gly-Pro-Arg-AMC in advancing our understanding of various physiological and pathological conditions and in the development of novel therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. Cathepsin K in Pathological Conditions and New Therapeutic and Diagnostic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RANK Signaling Pathways and Key Molecules Inducing Osteoclast Differentiation [bslonline.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Z-Gly-Pro-Arg-AMC: A Comprehensive Technical Guide to its Fluorescence Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorogenic substrate Z-Gly-Pro-Arg-AMC, its core fluorescence properties, and its application in enzymatic assays. This document is intended for researchers, scientists, and professionals in drug development who utilize fluorescence-based methodologies for studying proteases, particularly trypsin-like serine proteases such as thrombin.

Core Principles of Z-Gly-Pro-Arg-AMC Fluorescence

The utility of Z-Gly-Pro-Arg-AMC as a fluorogenic substrate lies in the principle of fluorescence resonance energy transfer (FRET) quenching and dequenching. The intact substrate, Z-Gly-Pro-Arg-AMC, is essentially non-fluorescent. The 7-amino-4-methylcoumarin (AMC) fluorophore is quenched by the attached peptide sequence (Z-Gly-Pro-Arg). Upon enzymatic cleavage of the amide bond between arginine (Arg) and AMC by a target protease, the free AMC is released. This liberation of AMC results in a significant increase in fluorescence intensity, which can be monitored in real-time to determine enzyme activity.

Quantitative Data on Spectroscopic Properties

The following tables summarize the key spectroscopic properties of the fluorescent product, 7-amino-4-methylcoumarin (AMC), and the Z-Gly-Pro-Arg-AMC substrate. Understanding these parameters is crucial for optimizing experimental setup and data analysis.

Table 1: Spectroscopic Properties of 7-Amino-4-methylcoumarin (AMC)

| Property | Value | Notes |

| Excitation Maximum (λex) | ~341-380 nm | The optimal excitation wavelength can vary slightly depending on the solvent and buffer conditions.[1][2][3][4][5] |

| Emission Maximum (λem) | ~440-465 nm | The emission peak is in the blue region of the visible spectrum.[1][2][3][4][5] |

| Molar Extinction Coefficient (ε) | ~19,000 M⁻¹cm⁻¹ at 350 nm | This value is for a similar compound, 7-amino-4-methylcoumarin-3-acetic acid (AMCA), and serves as a close approximation.[6] |

| Quantum Yield (Φ) | ~0.5 - 0.6 | In ethanol. The quantum yield is a measure of the efficiency of fluorescence.[6] |

Table 2: Properties of Z-Gly-Pro-Arg-AMC Substrate

| Property | Value | Notes |

| Excitation Maximum (λex) | ~380 nm | For the hydrobromide salt.[7] |

| Emission Maximum (λem) | ~460 nm | For the hydrobromide salt.[7] |

| Molar Extinction Coefficient (ε) | 17,800 M⁻¹cm⁻¹ | In ethanol, for the hydrobromide salt.[7] |

| Solubility | Soluble in DMSO and DMF | It is common practice to prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous assay buffer.[5][7] |

Experimental Protocols

This section provides a detailed methodology for a typical enzyme assay using Z-Gly-Pro-Arg-AMC. This protocol can be adapted for various trypsin-like proteases.

Materials

-

Z-Gly-Pro-Arg-AMC substrate

-

Purified enzyme (e.g., thrombin) or cell lysate containing the enzyme of interest

-

Assay Buffer (e.g., Tris-HCl, HEPES) at the optimal pH for the target enzyme, often containing salts like NaCl and CaCl2.

-

96-well black microplates (for fluorescence reading)

-

Fluorescence microplate reader with appropriate excitation and emission filters

-

7-Amino-4-methylcoumarin (AMC) standard for calibration

-

Anhydrous DMSO or DMF for substrate and standard stock solutions

Methods

-

Preparation of Reagents:

-

Substrate Stock Solution: Prepare a concentrated stock solution of Z-Gly-Pro-Arg-AMC (e.g., 10 mM) in anhydrous DMSO. Store this stock solution at -20°C, protected from light.

-

Enzyme Solution: Prepare a working solution of the enzyme in the assay buffer. The optimal concentration will depend on the specific activity of the enzyme and should be determined empirically.

-

AMC Standard Curve: Prepare a series of dilutions of the AMC standard in the assay buffer. This will be used to convert the relative fluorescence units (RFU) to the concentration of the product formed.

-

-

Enzyme Assay:

-

To each well of a 96-well black microplate, add the enzyme solution.

-

Include control wells:

-

No-enzyme control: Contains assay buffer and substrate, but no enzyme, to measure background fluorescence.

-

No-substrate control: Contains assay buffer and enzyme, but no substrate.

-

-

Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a few minutes.

-

Initiate the reaction by adding the Z-Gly-Pro-Arg-AMC substrate to each well. The final substrate concentration should be optimized, often around the Michaelis-Menten constant (Km) of the enzyme for the substrate.

-

Immediately place the microplate in a fluorescence plate reader.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with excitation at ~380 nm and emission at ~460 nm.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

Use the AMC standard curve to convert the rate of change in fluorescence (RFU/min) to the rate of product formation (moles/min).

-

Enzyme activity can then be calculated and expressed in appropriate units (e.g., µmol/min/mg of protein).

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the use of Z-Gly-Pro-Arg-AMC.

Caption: Enzymatic cleavage of Z-Gly-Pro-Arg-AMC by a protease, releasing the fluorescent AMC molecule.

Caption: A typical experimental workflow for an enzyme assay using Z-Gly-Pro-Arg-AMC.

Caption: Simplified signaling pathway of thrombin activation of Protease-Activated Receptors (PARs).

References

- 1. Reactome | Thrombin signalling through proteinase activated receptors (PARs) [reactome.org]

- 2. Extinction Coefficient [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]

- 3. apexbt.com [apexbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benthamopen.com [benthamopen.com]

- 6. benchchem.com [benchchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

Z-Gly-Pro-Arg-AMC Hydrochloride: A Technical Guide to Solubility and Stability for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of Z-Gly-Pro-Arg-AMC hydrochloride, a fluorogenic substrate critical for the activity assays of key proteases such as trypsin and cathepsin K. Tailored for researchers, scientists, and drug development professionals, this document compiles essential quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways to facilitate its effective use in the laboratory.

Quantitative Solubility Data

The solubility of this compound is a critical factor for its application in enzymatic assays. The following table summarizes the known solubility of this peptide substrate in common laboratory solvents. It is important to note that for hydrophobic or high-concentration solutions, sonication may be required to fully dissolve the compound.[1] For peptides with similar characteristics, solubility can often be achieved in dimethylformamide (DMF) or absolute ethanol.[2]

| Solvent | Concentration | Observations |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (152.41 mM) | Requires sonication for complete dissolution.[1] |

| Dimethylformamide (DMF) | 20 mM | Based on data for the analogous hydrobromide salt.[2] |

| Absolute Ethanol | 20 mM | Based on data for the analogous hydrobromide salt.[2] |

Stability Profile

Understanding the stability of this compound is paramount for ensuring the accuracy and reproducibility of experimental results. The compound's stability is dependent on storage conditions in both its solid and solubilized forms.

Solid-State Stability

When stored as a lyophilized powder, this compound exhibits long-term stability under appropriate conditions.

| Storage Temperature | Duration | Recommendations |

| -80°C | 2 years | Store sealed and protected from moisture and light.[1] |

| -20°C | 1 year | Store sealed and protected from moisture and light.[1] |

| Room Temperature | 1 year | For the hydrobromide salt; must be stored desiccated.[2] |

In-Solution Stability

Once dissolved, the stability of this compound is more limited and requires colder storage temperatures to maintain its integrity. It is highly recommended to prepare fresh solutions for optimal results and to store stock solutions in single-use aliquots to avoid repeated freeze-thaw cycles.

| Storage Temperature | Duration | Recommendations |

| -80°C | 6 months | Store in a sealed container, protected from moisture and light.[3] |

| -20°C | 1 month | Store in a sealed container, protected from moisture and light.[3] |

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound, as well as a standard protocol for its use in enzymatic assays.

Protocol for Determining Maximum Solubility

This protocol outlines a method to determine the maximum solubility of this compound in a solvent of interest.

Protocol for Stability Assessment using HPLC

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for quantifying the degradation of this compound over time.

Fluorogenic Enzymatic Assay Protocol

This compound is a substrate for serine proteases like trypsin and cathepsin K. The enzymatic cleavage of the Arg-AMC bond releases the fluorescent 7-amino-4-methylcoumarin (AMC) group, which can be monitored to determine enzyme activity.

Relevant Signaling Pathways

This compound is utilized to study enzymes involved in various signaling pathways. The diagrams below illustrate the simplified signaling cascades for thrombin and cathepsin K.

Thrombin-PAR1 Signaling Pathway

Thrombin is a serine protease that activates Protease-Activated Receptors (PARs) on the cell surface. The cleavage of PAR1 by thrombin unmasks a tethered ligand that initiates downstream signaling through G-proteins, leading to various cellular responses.

References

7-Amino-4-methylcoumarin (AMC) in Fluorogenic Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Amino-4-methylcoumarin (AMC) is a cornerstone fluorophore in the development of sensitive and continuous assays for a wide range of enzymatic activities. Its utility in biochemical and cellular assays stems from a key photophysical property: a significant increase in fluorescence upon its liberation from a quenched, substrate-conjugated state. This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, making AMC-based probes indispensable tools for high-throughput screening (HTS), enzyme kinetics, and inhibitor profiling in drug discovery and diagnostics.[1][2]

This technical guide provides a comprehensive overview of the principles, applications, and methodologies associated with AMC-based fluorogenic assays. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols required to effectively implement these powerful analytical tools.

Core Principles of AMC-Based Assays

The fundamental principle of AMC-based assays lies in the enzymatic cleavage of a substrate-AMC conjugate.[3] In its conjugated form, typically via an amide bond between the 7-amino group of AMC and the C-terminus of a peptide or other recognition moiety, the fluorescence of the coumarin core is significantly quenched.[2][4] This quenching is a result of alterations to the fluorophore's conjugated electron system.

Upon interaction with a specific enzyme, such as a protease or glycosidase, the covalent bond linking the substrate to AMC is hydrolyzed. This cleavage event liberates free AMC, restoring its native conjugated system and resulting in a substantial increase in fluorescence intensity.[1][2][3] The rate of this fluorescence increase is directly proportional to the rate of enzymatic activity, allowing for real-time, continuous monitoring of the reaction.[2]

Photophysical and Chemical Properties of AMC

Free AMC is a blue-emitting fluorophore optimally excited by ultraviolet (UV) light.[5] A key advantage of AMC is the relative stability of its fluorescence in solutions at or near physiological pH (pH 7-8).[6][7] Unlike some other fluorophores, such as fluorescein, AMC's fluorescence is not significantly affected by minor pH fluctuations in this range, which is critical for the reliability of biological assays.[6][8] However, under highly acidic (pH < 3) or alkaline (pH > 11) conditions, its fluorescence can be significantly diminished.[9]

Data Presentation: Quantitative Properties of AMC

The following table summarizes the key quantitative parameters for 7-amino-4-methylcoumarin and selected enzyme-substrate interactions. This data is essential for instrument setup, experimental design, and kinetic analysis.

| Parameter | Value | Conditions / Notes | Source(s) |

| Chemical Formula | C₁₀H₉NO₂ | [5] | |

| Molecular Weight | 175.18 g/mol | [5][7] | |

| Excitation Maxima (λex) | 341 - 380 nm | Range compiled from multiple sources. | [3][4][5][6][7][10][11][12] |

| Emission Maxima (λem) | 440 - 460 nm | Range compiled from multiple sources. | [3][4][5][6][7][10][11][12] |

| Molar Extinction Coefficient (ε) | ~19,000 cm⁻¹M⁻¹ | For AMCA, an AMC derivative. | [6] |

| Fluorescence Quantum Yield (Φ) | ~0.63 | In Ethanol. | [6] |

| 0.32 | For a 3-substituted 7-hydroxycoumarin derivative in PBS (pH 7.4). | [6] | |

| Caspase-3 Kinetics (Ac-DEVD-AMC) | Km = 9.7 - 10 µM | [2] | |

| Trypsin Kinetics (Tos-GPK-AMC) | Km = 4.7 µM | ||

| kcat = 3100 min⁻¹ | |||

| Trypsin Kinetics (Tos-GPR-AMC) | Km = 1.8 µM | ||

| kcat = 4500 min⁻¹ |

Visualizing AMC Assay Principles and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the mechanisms and procedures involved in AMC-based assays.

Caption: Enzymatic cleavage of a substrate releases AMC from its quenched state, causing fluorescence.

Caption: Standard experimental workflow for a typical AMC-based enzyme assay in a microplate format.

Caption: The intrinsic apoptosis pathway leading to Caspase-3 activation, which is measured by AMC assays.

Experimental Protocols

Detailed and validated protocols are crucial for obtaining reproducible results. The following sections provide methodologies for key enzyme assays.

Caspase-3 Activity Assay (Protease)

This protocol is designed to measure the activity of caspase-3, a key executioner in apoptosis, in cell lysates using the fluorogenic substrate N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin (Ac-DEVD-AMC).[4]

A. Materials:

-

Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT.

-

Assay Buffer (2X): 40 mM HEPES (pH 7.5), 20% glycerol, 4 mM DTT.

-

Substrate Stock Solution: 10 mM Ac-DEVD-AMC in DMSO. Store at -20°C, protected from light.[11]

-

AMC Standard: 1 mM AMC in DMSO for generating a standard curve.

-

96-well black, flat-bottom microplates.

-

Fluorescence microplate reader.

B. Cell Lysate Preparation:

-

Induce apoptosis in cell culture according to the specific experimental protocol.

-

Harvest cells (e.g., 1-5 x 10⁶ cells) by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the pellet in 50-100 µL of ice-cold Cell Lysis Buffer.

-

Incubate on ice for 10-15 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant (cell lysate) for the assay. Determine protein concentration using a standard method (e.g., BCA assay).

C. Assay Procedure:

-

Standard Curve: Prepare a series of AMC dilutions (e.g., 0 to 10 µM) in 1X Assay Buffer. Add 100 µL of each concentration to wells in the microplate to generate a standard curve.

-

Reaction Setup: In separate wells, add 20-50 µg of cell lysate protein. Adjust the volume of each well to 50 µL with 1X Assay Buffer.

-

Reaction Initiation: Prepare a 2X substrate solution by diluting the Ac-DEVD-AMC stock to 40 µM in 1X Assay Buffer. Add 50 µL of this 2X substrate solution to each well containing lysate to initiate the reaction (final substrate concentration will be 20 µM).

-

Measurement: Immediately place the plate in a fluorescence reader pre-warmed to 37°C. Measure the fluorescence intensity kinetically (e.g., every 1-2 minutes for 1-2 hours) with excitation at ~380 nm and emission between 440-460 nm.[4]

-

Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. Convert the rate from relative fluorescence units (RFU)/min to pmol AMC/min using the slope of the AMC standard curve. Normalize the activity to the amount of protein in the lysate (e.g., pmol/min/mg).

General Trypsin-like Protease Activity Assay

This protocol provides a framework for measuring the activity of trypsin or trypsin-like serine proteases using a generic AMC-conjugated peptide substrate, such as Boc-Gln-Ala-Arg-AMC.

A. Materials:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl₂.[6]

-

Enzyme Solution: Purified trypsin of known concentration, diluted in cold Assay Buffer.

-

Substrate Stock Solution: 10 mM Boc-Gln-Ala-Arg-AMC in DMSO. Store at -20°C, protected from light.

-

96-well black, flat-bottom microplates.

-

Fluorescence microplate reader.

B. Assay Procedure:

-

Reaction Setup: Add 80 µL of Assay Buffer to each well. For inhibitor studies, add 10 µL of the test compound or vehicle control.

-

Add 10 µL of the diluted enzyme solution to each well. Mix gently and pre-incubate the plate for 10-15 minutes at the desired assay temperature (e.g., 37°C).

-

Reaction Initiation: Prepare a working substrate solution at the desired final concentration in Assay Buffer. Initiate the reaction by adding 10 µL of the working substrate solution to all wells.[6]

-

Measurement: Immediately monitor the increase in fluorescence in a microplate reader (Ex: ~360-380 nm, Em: ~440-460 nm) at 37°C.[6]

-

Data Analysis: Determine the reaction rate from the slope of the linear phase of the kinetic read. For Michaelis-Menten kinetics, vary the substrate concentration and measure the initial velocity for each concentration. Plot V₀ versus substrate concentration and fit to the Michaelis-Menten equation to determine Km and Vmax.

β-Galactosidase Assay (Glycosidase)

This protocol uses the fluorogenic substrate 4-methylumbelliferyl-β-D-galactopyranoside (MUG), which is analogous to AMC substrates. Enzymatic cleavage by β-galactosidase releases the fluorophore 4-methylumbelliferone (4-MU or HMC), which has similar spectral properties to AMC.

A. Materials:

-

Assay Buffer (2X): A common formulation is 200 mM sodium phosphate, pH 7.3, 2 mM MgCl₂, 100 mM β-mercaptoethanol.

-

Stop Solution: 0.5 M Sodium Carbonate.

-

Substrate Solution: 1.5 mM MUG in DMSO or a suitable buffer.[10]

-

4-MU Standard: 1 mM 4-methylumbelliferone in DMSO for standard curve.

-

Cell lysate or purified β-galactosidase.

-

96-well black, flat-bottom microplates.

-

Fluorescence microplate reader.

B. Assay Procedure:

-

Standard Curve: Prepare a standard curve of 4-MU (e.g., 0-100 nM) in 1X Stop Solution.

-

Reaction Setup: Add 5-50 µL of cell lysate or purified enzyme to wells of a microplate.

-

Prepare a 1X Assay Buffer from the 2X stock.

-

Prepare an Assay Reaction Mix by combining the 1X Assay Buffer and the MUG substrate solution.[4]

-

Reaction Initiation: Add a sufficient volume of the Assay Reaction Mix to each well to bring the total volume to 100 µL.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Stop Reaction: Terminate the reaction by adding 100 µL of Stop Solution to each well. The alkaline pH also enhances the fluorescence of the 4-MU product.[6]

-

Measurement: Read the fluorescence in a microplate reader with excitation at ~365 nm and emission at ~460 nm.[4]

-

Data Analysis: Subtract the blank reading and quantify the amount of 4-MU produced by comparing the fluorescence to the 4-MU standard curve.

Conclusion

7-Amino-4-methylcoumarin and its derivatives are exceptionally versatile and sensitive fluorogenic reporters for enzyme activity. The principles of quenched fluorescence and enzymatic release provide a robust platform for continuous kinetic assays that are amenable to high-throughput applications. By understanding the core photophysical properties of AMC and employing validated, detailed protocols, researchers can effectively harness the power of these assays to advance studies in enzymology, drug discovery, and cellular biology. The data, diagrams, and methodologies presented in this guide offer a solid foundation for the successful implementation and interpretation of AMC-based fluorogenic assays.

References

- 1. MUG [4-Methylumbelliferyl-beta-D-galactopyranoside] *CAS 6160-78-7* | AAT Bioquest [aatbio.com]

- 2. researchgate.net [researchgate.net]

- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. FluoroFinder [app.fluorofinder.com]

- 7. Fluorescence quenching of 7-amino-4-methylcoumarin by different TEMPO derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. goldbio.com [goldbio.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. benchchem.com [benchchem.com]

- 12. pnas.org [pnas.org]

Understanding Z-GPR-AMC as a cathepsin K substrate

An In-depth Technical Guide to Z-GPR-AMC as a Cathepsin K Substrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorogenic substrate Z-Gly-Pro-Arg-AMC (Z-GPR-AMC) and its application in the study of cathepsin K, a cysteine protease critically involved in bone resorption and other physiological and pathological processes.

Introduction to Cathepsin K and Z-GPR-AMC

Cathepsin K is a lysosomal cysteine protease predominantly expressed in osteoclasts, the cells responsible for bone resorption.[1] Its primary function is the degradation of bone matrix proteins, including type I collagen.[1] Due to its significant role in bone remodeling, cathepsin K has emerged as a key therapeutic target for diseases characterized by excessive bone loss, such as osteoporosis.[1]

To study the enzymatic activity of cathepsin K and to screen for potential inhibitors, researchers utilize synthetic substrates that generate a measurable signal upon cleavage. Z-Gly-Pro-Arg-AMC is a fluorogenic substrate designed for this purpose. It consists of a tripeptide sequence (Gly-Pro-Arg) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. However, upon enzymatic cleavage of the amide bond between arginine and AMC by an active protease like cathepsin K, the AMC molecule is released, producing a strong fluorescent signal that can be readily quantified.[2][3]

Biochemical Properties and Mechanism of Action

Z-GPR-AMC is recognized and cleaved by proteases that have a preference for arginine at the P1 position. While it is a substrate for cathepsin K, it is also known to be cleaved by other proteases such as trypsin and granzyme A.[2][4] This highlights the importance of using purified enzymes or specific inhibitors to ensure the measured activity is attributable to cathepsin K in complex biological samples.

The enzymatic reaction is a hydrolytic cleavage, as depicted below.

Quantitative Data: Kinetic Parameters

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Notes |

| Z-Phe-Arg-MCA | ~1.7 | ~0.1 | ~58,823 | Data is for a closely related substrate, providing an estimate of efficiency.[5] |

| Abz-HPGGPQ-EDDnp | Not Reported | Not Reported | ~426,000 | A highly selective FRET-based substrate for Cathepsin K.[5][6] |

MCA (4-methylcoumaryl-7-amide) is structurally and functionally similar to AMC.

For comparison, kinetic data for Z-GPR-AMC with another serine protease, thrombin, has been reported:

| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) |

| Z-GPR-AMC | Thrombin | 21.7 | 18.6 |

Experimental Protocols

Cathepsin K Activity Assay using Z-GPR-AMC

This protocol is a synthesized methodology based on standard procedures for cathepsin activity assays using AMC-based fluorogenic substrates.[5]

A. Reagents and Materials:

-

Recombinant human Cathepsin K

-

Z-GPR-AMC substrate

-

Assay Buffer: 100 mM Sodium Acetate, 5 mM DTT, 5 mM EDTA, pH 5.5

-

DMSO (for dissolving the substrate)

-

96-well black microplate

-

Fluorescence microplate reader

B. Stock Solution Preparation:

-

Substrate Stock Solution (10 mM): Dissolve the Z-GPR-AMC powder in DMSO to a final concentration of 10 mM. Aliquot and store at -20°C, protected from light.[5]

-

Cathepsin K Enzyme Solution: Reconstitute and dilute the recombinant Cathepsin K in the assay buffer to the desired working concentration (e.g., 1-10 nM). Prepare this solution fresh and keep it on ice.[5]

C. Assay Procedure:

-

Prepare Substrate Working Solution: Dilute the 10 mM Z-GPR-AMC stock solution in the assay buffer to the desired final concentration. A typical final concentration in the assay is between 10-50 µM.

-

Set up the Reaction:

-

Add 50 µL of the substrate working solution to each well of the 96-well black microplate.

-

To initiate the reaction, add 50 µL of the diluted Cathepsin K enzyme solution to each well.

-

For a negative control, add 50 µL of assay buffer without the enzyme to separate wells.

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a fluorescence reader pre-set to the appropriate temperature (e.g., 37°C).

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes.

-

Use an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.

-

D. Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve.

-

If determining kinetic parameters like Km, the assay should be performed with varying concentrations of the Z-GPR-AMC substrate. The resulting initial velocities are then plotted against the substrate concentration and fitted to the Michaelis-Menten equation.

Experimental Workflow Diagram

Cathepsin K in Signaling Pathways

The expression of cathepsin K is tightly regulated by various signaling pathways, most notably the RANKL/RANK pathway, which is fundamental for osteoclast differentiation and activation.

RANKL/RANK Signaling Pathway

The binding of Receptor Activator of Nuclear Factor κB Ligand (RANKL) to its receptor RANK on osteoclast precursors initiates a signaling cascade. This leads to the recruitment of adaptor proteins like TRAF6, which in turn activates downstream pathways including NF-κB and mitogen-activated protein kinases (MAPKs) such as p38. These signaling events converge on the activation and nuclear translocation of the transcription factor NFATc1 (Nuclear Factor of Activated T-cells, cytoplasmic 1). NFATc1 is a master regulator of osteoclastogenesis and directly promotes the transcription of cathepsin K and other osteoclast-specific genes.

References

- 1. Probing cathepsin K activity with a selective substrate spanning its active site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation of osteoclast cathepsin K activity in osteoclastogenesis and bone loss using a set of chemical reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. shop.bachem.com [shop.bachem.com]

- 6. researchgate.net [researchgate.net]

Measuring Granzyme A Activity: A Technical Guide to the Use of Z-Gly-Pro-Arg-AMC

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of the fluorogenic substrate Z-Gly-Pro-Arg-AMC for the measurement of granzyme A activity. This document details the underlying signaling pathway of granzyme A, provides a thorough experimental protocol for its activity measurement, and presents relevant data for researchers in immunology and drug development.

Introduction to Granzyme A and its Role in Cell Death

Granzyme A is a serine protease found in the cytotoxic granules of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells.[1][2] Upon recognition of a target cell, such as a virus-infected or tumor cell, CTLs and NK cells release the contents of these granules into the immunological synapse.[1][2] Perforin, another component of these granules, facilitates the entry of granzymes into the target cell's cytoplasm, initiating a cascade of events leading to programmed cell death.[1][2]

Unlike granzyme B, which primarily activates caspase-dependent apoptosis, granzyme A triggers a caspase-independent cell death pathway.[1][2] This alternative pathway is characterized by mitochondrial dysfunction, single-stranded DNA damage, and other morphological features of apoptosis.[2] Granzyme A's unique mechanism of action makes it a critical component of the immune response, particularly in eliminating cells that may have developed resistance to caspase-dependent apoptosis.

The Granzyme A Signaling Pathway

The signaling cascade initiated by granzyme A is a multi-faceted process involving the cleavage of key substrates in various cellular compartments, including the cytoplasm, mitochondria, and nucleus.

Cytoplasmic and Mitochondrial Events:

Once in the cytoplasm of the target cell, granzyme A can translocate to the mitochondria. Inside the mitochondria, it cleaves subunits of the electron transport chain's Complex I, leading to the production of reactive oxygen species (ROS). This disruption of mitochondrial function is a critical step in the granzyme A-mediated cell death pathway.

Nuclear Events:

A key set of nuclear targets for granzyme A is the SET complex, which is involved in DNA repair. Granzyme A cleaves components of this complex, including the SET protein itself, which in turn activates a DNase that introduces single-stranded nicks in the DNA. Additionally, granzyme A targets and degrades nuclear lamins, contributing to the breakdown of the nuclear envelope, and cleaves core histones, which alters chromatin structure.

Below is a diagram illustrating the key events in the granzyme A signaling pathway.

The Fluorogenic Substrate: Z-Gly-Pro-Arg-AMC

Z-Gly-Pro-Arg-AMC is a synthetic tripeptide linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. However, upon cleavage of the peptide bond between Arginine (Arg) and AMC by a protease with appropriate specificity, such as granzyme A, the free AMC molecule is released. Free AMC is highly fluorescent, and its fluorescence can be detected and quantified to measure the enzymatic activity of the protease.

Data Presentation: Properties and Kinetics of Z-Gly-Pro-Arg-AMC

| Parameter | Value | Reference |

| Full Chemical Name | Benzyloxycarbonyl-glycyl-L-prolyl-L-arginine-4-methylcoumaryl-7-amide | |

| Molecular Formula | C₃₁H₃₇N₇O₇ | |

| Excitation Wavelength (λex) | 380 nm | |

| Emission Wavelength (λem) | 460 nm | |

| Solubility | Soluble in DMF or absolute ethanol | |

| Kinetic Constants (with Human Granzyme A) | ||

| Kcat (s⁻¹) | Data not available | |

| Km (µM) | Data not available | |

| Kinetic Constants (with Human Thrombin) | ||

| Kcat (s⁻¹) | 18.6 | [1] |

| Km (µM) | 21.7 | [1] |

Experimental Protocols

The following is a detailed protocol for measuring granzyme A activity using Z-Gly-Pro-Arg-AMC. This protocol is a general guideline and may require optimization for specific experimental conditions.

Materials and Reagents

-

Z-Gly-Pro-Arg-AMC substrate

-

Recombinant active granzyme A or cell lysate containing granzyme A

-

Assay Buffer (e.g., Tris-HCl, pH 7.5)

-

Dimethylformamide (DMF) or absolute ethanol for substrate stock solution

-

96-well black microplate, suitable for fluorescence measurements

-

Fluorometer capable of excitation at 380 nm and emission at 460 nm

-

Free 7-amino-4-methylcoumarin (AMC) for standard curve

Preparation of Reagents

-

Substrate Stock Solution: Prepare a stock solution of Z-Gly-Pro-Arg-AMC (e.g., 10 mM) in DMF or absolute ethanol. Store this stock solution at -20°C, protected from light.

-

Substrate Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration in the assay buffer. The optimal substrate concentration should be determined empirically but is often in the range of 50-200 µM.

-

Enzyme Solution: Prepare a solution of purified granzyme A or cell lysate in the assay buffer. The amount of enzyme will depend on its activity and should be optimized to ensure a linear rate of substrate cleavage over the desired measurement time.

-

AMC Standard Curve: Prepare a series of dilutions of free AMC in the assay buffer to generate a standard curve. This curve will be used to convert the relative fluorescence units (RFU) to the amount of product formed (moles of AMC).

Assay Procedure

The following workflow diagram outlines the steps for the granzyme A activity assay.

-

Set up the Fluorometer: Set the excitation wavelength to 380 nm and the emission wavelength to 460 nm.

-

Prepare the Reaction Plate:

-

Add the desired volume of assay buffer to each well of a 96-well black microplate.

-

Add the enzyme solution (purified granzyme A or cell lysate) to the appropriate wells.

-

Include control wells:

-

Blank: Assay buffer only.

-

Substrate only: Assay buffer and substrate working solution (to measure background fluorescence).

-

Enzyme only: Assay buffer and enzyme solution (to measure any intrinsic fluorescence).

-

-

-

Initiate the Reaction: Add the substrate working solution to all wells to start the enzymatic reaction.

-

Measure Fluorescence: Immediately begin measuring the fluorescence intensity kinetically over a set period (e.g., every minute for 30-60 minutes) at the assay temperature (e.g., 37°C).

-

Generate AMC Standard Curve: Add the prepared AMC standards to separate wells and measure their fluorescence at the end of the kinetic run.

-

Data Analysis:

-

Subtract the background fluorescence (blank) from all readings.

-

Plot the fluorescence intensity versus time for each sample. The initial rate of the reaction (V₀) is the slope of the linear portion of this curve.

-

Use the AMC standard curve to convert the rate of change in fluorescence (RFU/min) to the rate of product formation (moles of AMC/min).

-

Calculate the specific activity of granzyme A in your sample (e.g., in units/mg of protein), where one unit is defined as the amount of enzyme that cleaves a certain amount of substrate per unit of time under the specified conditions.

-

Conclusion

References

The Initial Studies of Z-Gly-Pro-Arg-AMC for Thrombin Detection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial studies and methodologies surrounding the use of the fluorogenic substrate Z-Gly-Pro-Arg-AMC for the sensitive detection of thrombin activity. Thrombin, a key serine protease in the coagulation cascade, is a significant target for therapeutic intervention in various thrombotic disorders. The development of sensitive and specific assays to measure thrombin activity is crucial for both basic research and drug discovery. Z-Gly-Pro-Arg-AMC has emerged as a valuable tool in this context, enabling the quantification of thrombin activity through a fluorescence-based readout.

Core Principles of Thrombin Detection using Z-Gly-Pro-Arg-AMC

The fundamental principle behind the use of Z-Gly-Pro-Arg-AMC lies in its specific recognition and cleavage by thrombin. The substrate consists of a tripeptide sequence, Z-Gly-Pro-Arg, which mimics the natural cleavage site of thrombin in its substrates. This peptide is covalently linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. However, upon enzymatic cleavage by thrombin at the C-terminal side of the arginine residue, free AMC is released. The liberated AMC is highly fluorescent, and its fluorescence intensity can be monitored over time to determine the rate of the enzymatic reaction, which is directly proportional to the thrombin activity in the sample.

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with the use of Z-Gly-Pro-Arg-AMC for thrombin detection. This data is essential for designing and interpreting experiments.

| Parameter | Value | Description |

| Enzyme | Thrombin | The serine protease being assayed. |

| Substrate | Z-Gly-Pro-Arg-AMC | A fluorogenic substrate for thrombin. |

| Excitation Wavelength (λex) | ~380 nm | The optimal wavelength to excite the cleaved AMC fluorophore. |

| Emission Wavelength (λem) | ~460 nm | The optimal wavelength to detect the fluorescence emission of cleaved AMC. |

| Michaelis Constant (Km) | 21.7 µM | The substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate.[1] |

| Catalytic Rate Constant (kcat) | 18.6 s⁻¹ | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per second. |

| Catalytic Efficiency (kcat/Km) | 8.57 x 10⁵ M⁻¹s⁻¹ | A measure of the overall efficiency of the enzyme. |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of Z-Gly-Pro-Arg-AMC for thrombin detection. These protocols are based on established practices for fluorometric enzyme assays and can be adapted for specific experimental needs.

Thrombin Activity Assay

This protocol outlines the steps for determining the enzymatic activity of thrombin in a sample using Z-Gly-Pro-Arg-AMC.

Materials:

-

Purified thrombin or sample containing thrombin

-

Z-Gly-Pro-Arg-AMC substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Z-Gly-Pro-Arg-AMC (e.g., 10 mM in DMSO) and store at -20°C.

-

Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to the desired final concentration (typically in the range of the Km value).

-

Prepare a series of thrombin standards of known concentrations in Assay Buffer.

-

-

Assay Setup:

-

Add 50 µL of Assay Buffer to each well of the 96-well plate.

-

Add 25 µL of the thrombin standards or unknown samples to the respective wells.

-

Include a blank control with 25 µL of Assay Buffer instead of the enzyme.

-

-

Reaction Initiation and Measurement:

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding 25 µL of the pre-warmed Z-Gly-Pro-Arg-AMC working solution to all wells.

-

Immediately place the plate in the fluorometric microplate reader.

-

Measure the increase in fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with readings taken every 1-2 minutes. Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

-

-

Data Analysis:

-

Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.

-

Subtract the rate of the blank control from all other readings.

-

Plot the reaction rates of the thrombin standards against their corresponding concentrations to generate a standard curve.

-

Determine the thrombin concentration in the unknown samples by interpolating their reaction rates from the standard curve.

-

Determination of Kinetic Parameters (Km and Vmax)

This protocol describes how to determine the Michaelis-Menten kinetic constants for thrombin with Z-Gly-Pro-Arg-AMC.

Materials:

-

Purified thrombin of known concentration

-

Z-Gly-Pro-Arg-AMC substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a fixed, low concentration of purified thrombin in Assay Buffer.

-

Prepare a series of dilutions of the Z-Gly-Pro-Arg-AMC substrate in Assay Buffer, with concentrations ranging from well below to well above the expected Km (e.g., 0.1x Km to 10x Km).

-

-

Assay Setup:

-

Add 50 µL of Assay Buffer to each well.

-

Add 25 µL of the thrombin solution to each well.

-

Include a blank control for each substrate concentration with Assay Buffer instead of the enzyme.

-

-

Reaction Initiation and Measurement:

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reactions by adding 25 µL of each of the different substrate concentrations to the respective wells.

-

Immediately measure the fluorescence kinetically as described in the thrombin activity assay protocol.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each substrate concentration.

-

Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation using a non-linear regression software to determine the values of Km and Vmax.

-

The kcat can then be calculated using the equation: kcat = Vmax / [E], where [E] is the final concentration of the enzyme in the assay.

-

Visualizations

Experimental Workflow for Thrombin Detection